molecular formula C8H10FN3 B2389713 3-(4-Fluorophenyl)-1-methylguanidine CAS No. 1249686-01-8

3-(4-Fluorophenyl)-1-methylguanidine

Cat. No.: B2389713
CAS No.: 1249686-01-8
M. Wt: 167.187
InChI Key: UTPIZBCPKGPCCW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methylguanidine is a chemical compound of interest in medicinal chemistry and biochemical research. It belongs to the guanidine class of organic compounds, which are characterized by a functional group with the general structure R1R2N-C(=NR3)-NR4R5 . Guanidines are strong organic bases and are known to play roles in various biological processes . The core guanidine structure is a common pharmacophore found in molecules with diverse biological activities. The specific substitution with a 4-fluorophenyl ring and a methyl group on one of the nitrogen atoms defines this particular molecule and influences its electronic properties, lipophilicity, and potential interactions with biological targets. Such substituted guanidines can serve as key precursors or intermediates in organic synthesis. For instance, N-methyl guanidine derivatives are utilized in the synthesis of complex heterocyclic systems, including pyrimidine rings found in active pharmaceutical ingredients . Furthermore, the presence of the fluorophenyl group is a frequent structural motif in drug design, as fluorine can modulate a compound's bioavailability, metabolic stability, and binding affinity . This combination of features makes this compound a valuable building block for researchers developing novel compounds in various fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPIZBCPKGPCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies

Synthetic Pathways for 3-(4-Fluorophenyl)-1-methylguanidine and Related Structures

The construction of the this compound scaffold can be approached through several reliable synthetic routes. These pathways typically involve the step-wise formation of the C-N bonds of the guanidine (B92328) group using carefully selected precursors.

A primary strategy for synthesizing N,N'-disubstituted guanidines involves the use of a guanylating agent that introduces the guanidine carbon and its associated nitrogen atoms. A common approach is the transformation of an amine into a guanidine. For the target compound, this would typically start with 4-fluoroaniline (B128567). This aniline (B41778) can be reacted with a guanylating agent, such as N,N′-di-Boc-1H-pyrazole-1-carboxamidine, to form a protected guanidine intermediate. nih.gov Subsequent reaction with methylamine (B109427) or a methylamine precursor would lead to the desired product.

Another related pathway involves the use of isothiocyanates. 4-fluoroaniline can be converted to 4-fluorophenyl isothiocyanate. This intermediate can then be reacted with methylamine to form a thiourea (B124793), specifically N-(4-fluorophenyl)-N'-methylthiourea. The conversion of this thiourea to the corresponding guanidine is a well-established transformation, often achieved using desulfurization agents. mdpi.comnih.gov This multi-step process offers a versatile method for creating unsymmetrically substituted guanidines.

Alternative synthetic strategies provide access to the guanidine moiety through different key intermediates, namely cyanamides and thiosemicarbazides.

The cyanamide (B42294) route is one of the earliest and still utilized methods for guanidine synthesis. scholaris.ca In this approach, 4-fluoroaniline can be converted to 4-fluorophenylcyanamide. The nucleophilic addition of an amine, in this case, methylamine, to the cyanamide derivative yields the target this compound. scholaris.cagoogle.com This reaction can be catalyzed by acids, such as scandium(III) triflate, and can proceed under mild conditions, even in aqueous solutions. organic-chemistry.org

The thiosemicarbazide (B42300) pathway offers another route. Thiosemicarbazide can react with various aldehydes and ketones to form thiosemicarbazones. scientific.netdocumentsdelivered.comnih.gov For the synthesis of the target compound, a more direct approach involves using a thiourea derivative, which is structurally similar. As mentioned previously, N-(4-fluorophenyl)-N'-methylthiourea serves as a key precursor. The conversion of the thiourea to a guanidine is typically accomplished by activating the sulfur atom, making the thiocarbonyl carbon more susceptible to nucleophilic attack. mdpi.com This activation can be achieved with transition metal salts, such as mercury(II) chloride (HgCl₂), which facilitates the displacement of sulfur by an amine. mdpi.com

Optimizing reaction conditions is crucial for maximizing product yields and minimizing reaction times in guanidine synthesis. Key parameters include the choice of solvent, catalyst, temperature, and base.

For palladium-catalyzed reactions used in the synthesis of cyclic guanidine analogs, specific combinations of catalysts and bases have been shown to provide optimal results. nih.gov For instance, the use of Pd(OAc)₂ as a palladium source with LiOtBu as the base in a solvent like PhCF₃ can lead to high yields. nih.gov Similarly, the introduction of iodine as a catalyst in the synthesis of aminoguanidines from carbonyl compounds has been shown to significantly reduce reaction times and increase product yields compared to uncatalyzed methods. tpu.ru The choice of solvent is also critical; for instance, using dimethylformamide (DMF) at ambient temperature was found to be optimal for a guanidine synthesis involving a thiourea precursor and HgCl₂. mdpi.com In the radiosynthesis of benzylguanidine analogs, reaction temperatures and purification methods are carefully controlled to improve yields, with fluorination reactions performed at 90 °C for 15 minutes to achieve isolated yields of around 21%. scispace.com

Table 1: Optimized Reaction Conditions for Guanidine Synthesis
Reaction TypeCatalyst/ReagentBaseSolventTemperatureKey OutcomeReference
Pd-Catalyzed CarboaminationPd(OAc)₂ / CPhosLiOtBuPhCF₃100 °COptimal yield (92%) for cyclic guanidine nih.gov
Aminoguanidine SynthesisI₂N/AEthanol/WaterRefluxReduced reaction time, increased yield tpu.ru
Guanidine from ThioureaHgCl₂Et₃NDMFRoom TempHigher conversion and better yield mdpi.com
Radiosynthesis of Benzylguanidine AnalogsTBA[¹⁸F]FN/AMeCN90 °CImproved radiochemical yield (21%) scispace.com

Synthesis of this compound Analogues and Derivatives

The core structure of this compound can be systematically modified to produce a wide range of analogues and derivatives. These modifications can be directed at the guanidine core itself or at the fluorophenyl ring, allowing for the fine-tuning of the molecule's properties.

The guanidine group is a versatile scaffold that allows for the introduction of various substituents. nih.gov For example, the terminal nitrogen atoms of the guanidine can be alkylated or acylated. nih.govnih.gov Alkylated precursors for guanidinylation can be synthesized in one step from commercially available reagents, allowing access to a huge variety of derivatives from corresponding alcohols. nih.gov This allows for the introduction of linkers for further functionalization. nih.gov

The aromatic ring also provides a site for modification. While the starting material is 4-fluoroaniline, analogues could be synthesized using anilines with different substitution patterns, including electron-donating or electron-withdrawing groups at various positions on the phenyl ring. nih.gov This allows for the creation of a library of compounds with systematically varied electronic and steric properties. For example, series of related compounds have been synthesized with chloro, methyl, and methoxy (B1213986) groups on the phenyl ring. nih.gov

Table 2: Examples of Introduced Substituents and Functional Groups
Modification SiteSubstituent TypeExample GroupsSynthetic StrategyReference
Guanidine NitrogenAlkylationEthyl, Propyl, BenzylGuanidinylation with alkylated precursors nih.gov
Guanidine NitrogenAcylationAcetyl, BenzoylReaction with acylated S-methylisothiourea nih.gov
Phenyl RingHalogens-Cl, -BrStart from corresponding substituted aniline nih.gov
Phenyl RingAlkyl/Alkoxy-CH₃, -OCH₃Start from corresponding substituted aniline nih.gov
Guanidine CoreCyclization5-membered ringPd-catalyzed carboamination of N-allyl guanidines organic-chemistry.org

More profound structural changes can be made to both the guanidine core and the fluorophenyl moiety. The guanidine unit can be incorporated into a cyclic system. Palladium-catalyzed alkene carboamination reactions between N-allyl guanidines and aryl halides can produce substituted 5-membered cyclic guanidines in good yield. organic-chemistry.org This strategy transforms the acyclic guanidine core into a more conformationally restricted cyclic structure.

The fluorophenyl moiety can also be modified. The fluorine atom itself is an activated site, particularly when ortho or para to a strong electron-withdrawing group. This allows for nucleophilic aromatic substitution reactions. For instance, guanidinium-functionalized polymers have been synthesized via an activated fluorophenyl-amine reaction, demonstrating that the fluorine atom can be displaced by a nucleophile under certain conditions. researchgate.net Furthermore, the phenyl ring can be replaced entirely with other aromatic or heterocyclic systems to explore different structural spaces. nih.gov In some drug discovery programs, flexible alkyl chains in guanidine-containing molecules have been replaced with more rigid moieties like p-phenylene to reduce conformational flexibility. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound, a disubstituted guanidine, can be achieved through several synthetic routes. The mechanistic pathways of these transformations are crucial for understanding the reaction kinetics, optimizing reaction conditions, and predicting potential side products. The most common and mechanistically well-understood method for the synthesis of N,N'-disubstituted guanidines involves the addition of an amine to a carbodiimide (B86325). This section will focus on the plausible mechanistic details of this key transformation leading to the formation of this compound.

A prevalent method for the synthesis of N,N'-disubstituted guanidines is the reaction of an amine with a carbodiimide. In the case of this compound, this would involve the reaction of 4-fluoroaniline with a methyl-substituted carbodiimide or a related guanylating agent. The reaction is often facilitated by a catalyst, which can be a metal complex or a Brønsted acid. acs.orgwikipedia.orgdergipark.org.tr

The uncatalyzed reaction between an amine and a carbodiimide generally requires harsh conditions and may not be efficient for less nucleophilic aromatic amines like 4-fluoroaniline. dergipark.org.tr However, in the presence of a suitable catalyst, the reaction proceeds under milder conditions. The mechanism typically involves the activation of the carbodiimide by the catalyst, followed by nucleophilic attack of the amine.

One of the well-studied mechanisms involves the use of metal catalysts. acs.orgacs.org For instance, various transition metals, main-group metals, and rare-earth metals have been employed to catalyze the guanylation of amines with carbodiimides. researchgate.net These catalytic cycles can be broadly categorized into several types, including [2 + 2]-cycloaddition/protonation and insertion/protonation pathways. acs.orgacs.org

In a generalized metal-catalyzed mechanism, the amine (4-fluoroaniline) first coordinates to the metal center, increasing its nucleophilicity. This is followed by the insertion of the carbodiimide into the metal-nitrogen bond, forming a metal-guanidinate intermediate. Subsequent protonolysis by another molecule of the amine releases the desired guanidine product and regenerates the active catalyst. encyclopedia.pub

A plausible non-metal-catalyzed, acid-promoted mechanism for the formation of this compound from 4-fluoroaniline and a hypothetical N-methyl-N'-substituted carbodiimide is proposed to proceed through the following key steps:

Protonation of the Carbodiimide: The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide by an acid catalyst. This protonation significantly increases the electrophilicity of the central carbon atom of the carbodiimide.

Nucleophilic Attack by 4-Fluoroaniline: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline then attacks the activated carbodiimide carbon atom. This results in the formation of a protonated O-alkylisourea-like intermediate.

Proton Transfer: A proton is then transferred from the newly attached nitrogen of the 4-fluoroaniline moiety to another nitrogen atom within the intermediate. This tautomerization step is crucial for setting up the subsequent elimination.

Formation of the Guanidinium (B1211019) Ion: The intermediate then rearranges to form a more stable guanidinium ion.

Deprotonation to Yield the Final Product: Finally, deprotonation of the guanidinium ion by a base (which could be the solvent or the counter-ion of the acid catalyst) yields the neutral this compound product and regenerates the acid catalyst.

The following table summarizes the key steps and intermediates in this proposed mechanistic pathway.

StepDescriptionIntermediate
1Protonation of CarbodiimideActivated Carbodiimide (Protonated)
2Nucleophilic AttackTetrahedral Intermediate
3Proton TransferIsourea-like Intermediate
4RearrangementGuanidinium Ion
5DeprotonationThis compound

High Resolution Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H NMR data for 3-(4-Fluorophenyl)-1-methylguanidine could be located.

No specific ¹³C NMR data for this compound could be located.

No specific ¹⁹F NMR data for this compound could be located.

No information on the application of advanced 2D NMR techniques for the structural elucidation of this compound could be found.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

No specific mass spectrometry data, including accurate mass determination or fragmentation patterns, for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific IR spectroscopy data for this compound could be located.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data on the solid-state structure of this compound as determined by single-crystal X-ray diffraction. Despite a thorough investigation, no specific crystallographic data, including unit cell dimensions, space group, atomic coordinates, or other structural parameters for the compound "this compound," could be located in the available scientific literature and structural databases.

The absence of this information indicates that the single-crystal X-ray structure of this specific compound has likely not been determined, or if it has, the results have not been made publicly available. Therefore, a detailed analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions based on X-ray crystallography cannot be provided at this time. Further experimental work would be required to elucidate the definitive solid-state structure of this compound.

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the electronic structure, conformational preferences, and reactivity of molecules. These methods are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It has proven to be a valuable tool for studying equilibrium structures, dipole moments, and vibrational frequencies. researchgate.net For molecules containing fluorophenyl groups, DFT calculations, often using the B3LYP method with basis sets like 6-311G**, can accurately predict geometric parameters. nih.govmdpi.com

Conformational analysis, a key aspect of understanding a molecule's behavior, can be thoroughly performed using DFT. By scanning the potential energy surface along rotatable bonds, the most stable minimum energy conformers of a compound can be identified. researchgate.net This analysis is crucial as the conformation of a molecule often dictates its biological activity. For related fluorophenyl compounds, DFT has been used to study how substituents influence conformational equilibrium. nih.gov The process involves optimizing the geometry of various conformers and then calculating their vibrational frequencies to confirm they are true minima on the energy landscape. researchgate.net Properties such as Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and chemical reactivity descriptors are also calculated to understand the molecule's reactivity. researchgate.net

Table 1: Representative Parameters for DFT Calculations

Parameter Common Selection Purpose
Functional B3LYP Approximates the exchange-correlation energy.
Basis Set 6-311G** / 6-311++G(d,p) Describes the atomic orbitals used in the calculation. researchgate.net
Solvent Model PCM (Polarizable Continuum Model) Simulates the effect of a solvent on the molecule.
Calculation Type Geometry Optimization Finds the lowest energy arrangement of atoms.

| Calculation Type | Frequency Analysis | Confirms stationary points and calculates vibrational spectra. |

This table is interactive and can be sorted by clicking on the column headers.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are particularly useful for studying reaction mechanisms. These methods can be employed to calculate the energetics of chemical reactions, including the energies of reactants, products, and intermediates. researchgate.net A crucial aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate. semanticscholar.org

For example, in the study of peptide bond formation, ab initio calculations at the Hartree-Fock (HF) level with a 6-31G(d,p) basis set were used to determine the rate-determining steps by comparing the energies of reactants and transition states. researchgate.net The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. researchgate.net While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for reaction barriers and mechanisms. arxiv.orgdergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua For a molecule like 3-(4-Fluorophenyl)-1-methylguanidine, MD simulations can provide detailed information on its conformational flexibility and dynamic behavior in various environments, such as in solution. nih.govnih.gov

The process involves setting up a system containing the molecule of interest, often solvated in a water box to mimic physiological conditions. nih.govresearchgate.net An appropriate force field, such as OPLS or AMBER, is chosen to describe the interactions between atoms. nih.govresearchgate.net The system is then subjected to energy minimization and equilibration, followed by a production run where the trajectory of each atom is calculated over a set period, typically nanoseconds to microseconds. researchgate.netmdpi.com Analysis of these trajectories allows for extensive conformational sampling, revealing the different shapes the molecule can adopt and the transitions between them. nih.govnih.gov This is particularly important for understanding how a flexible ligand might adapt its shape to fit into a biological target's binding site. dntb.gov.ua

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand like this compound to a potential biological target. polyu.edu.hkresearchgate.net

The process begins with obtaining the 3D structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). mdpi.com The ligand's structure is optimized, and the protein is prepared by removing water molecules and adding hydrogen atoms. researchgate.netmdpi.com A docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. mdpi.com The resulting binding energy values help rank potential compounds and predict their potency. polyu.edu.hk For example, docking studies on compounds with fluorophenylpiperazine moieties have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with residues in the active site of target enzymes. polyu.edu.hk

Table 2: Example Binding Energies from Docking Studies of Structurally Related Compounds

Compound Type Target Protein Binding Energy (kcal/mol) Reference
Fluorophenylpiperazine analogue Equilibrative Nucleoside Transporter 1 (ENT1) -7.05 polyu.edu.hk
Mixed Ligand Co(II) Complex S. aureus tyrosyl-tRNA synthetase -7.9 mdpi.com
Mixed Ligand Cu(II) Complex S. aureus tyrosyl-tRNA synthetase -7.2 mdpi.com

This table is interactive and can be sorted by clicking on the column headers. Lower binding energy values typically indicate more stable predicted binding.

Advanced Computational Approaches for Molecular Interaction and Target Prediction

Beyond standard docking and dynamics, a variety of advanced computational methods are available to further refine our understanding of molecular interactions and to predict potential biological targets.

Target prediction methods utilize the principle of chemical similarity, suggesting that molecules with similar structures may bind to the same proteins. chemrxiv.org Web servers and standalone programs like MolTarPred, ChEMBL, and SuperPred compare a query molecule against databases of known ligands to generate a ranked list of probable targets. chemrxiv.orgrsc.orgiddd.group These approaches are valuable in the early stages of drug discovery for hypothesis generation and identifying potential off-target effects. rsc.org

Machine learning techniques, such as support vector machines (SVM) and random forests, are increasingly used to build predictive models for various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and target binding. nih.govnih.gov These models are trained on large datasets of compounds with known experimental values. nih.gov For instance, computational models have been developed to identify inhibitors of specific proteins by learning from the structural features of known active and inactive compounds. nih.gov These advanced methods, when integrated, provide a powerful pipeline for accelerating the discovery and optimization of new therapeutic agents. iddd.group

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies in SAR/QSAR for Guanidine (B92328) Derivatives

QSAR extends these principles by creating mathematical models that correlate physicochemical properties of molecules with their biological activities. openbioinformaticsjournal.comresearchgate.net This approach allows for the prediction of a novel compound's activity before it is synthesized. openbioinformaticsjournal.com Methodologies used for guanidine derivatives include:

2D-QSAR: This method correlates biological activity with 2D structural properties and physicochemical descriptors such as lipophilicity (log P), electronic parameters (pKa), and steric effects. nih.govnih.gov

3D-QSAR: These techniques consider the three-dimensional structure of the molecules. Widely used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules to determine which spatial properties are critical for activity. nih.govfrontiersin.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For guanidine derivatives, docking can reveal specific interactions between the guanidinium (B1211019) group and amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site, helping to rationalize observed SAR data. frontiersin.org

These methodologies are employed to build robust models that not only predict the potency of new guanidine derivatives but also provide insights into their mechanism of action at a molecular level. researchgate.netfrontiersin.org

Influence of the 4-Fluorophenyl Group on Biological Activity and Selectivity Profiles

The 4-fluorophenyl group is a common substituent in medicinal chemistry, and its presence in a molecule like 3-(4-Fluorophenyl)-1-methylguanidine significantly influences the compound's biological profile. The phenyl ring itself provides a scaffold for hydrophobic interactions with the target protein, while the fluorine atom at the para-position imparts specific electronic and metabolic properties.

The influence of the 4-fluorophenyl group can be attributed to several factors:

Electronic Effects: Fluorine is the most electronegative element, acting as an electron-withdrawing group through induction. This can alter the electron density of the aromatic ring and influence the pKa of the guanidine moiety, potentially affecting its binding affinity.

Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases the molecule's lipophilicity (hydrophobicity). This can enhance membrane permeability and improve access to intracellular targets.

Metabolic Stability: The carbon-fluorine bond is very strong. Introducing fluorine at the para-position can block a common site of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby increasing the compound's metabolic stability and in vivo half-life.

Specific Interactions: The fluorine atom can participate in specific, favorable interactions with biological targets, such as hydrogen bonds with backbone amides or dipole-dipole interactions.

SAR studies on related compounds have demonstrated the importance of substitution on the phenyl ring for biological activity. For instance, in a series of 4-substituted phenyl guanidinium salts evaluated for antifungal activity, the nature and position of the substituent were critical. nih.gov While 2- and 3-substituted derivatives showed lower activity, para-substituted compounds were often more potent, highlighting the importance of substitution at the 4-position for optimal interaction with the biological target. nih.gov

Table 1: Illustrative SAR of Phenyl Guanidine Derivatives (Hypothetical Data)
CompoundSubstitution (R) on Phenyl RingBiological Activity (IC₅₀, µM)Key Observations
1-H (Unsubstituted)15.2Baseline activity.
24-F1.8Significant increase in potency.
34-Cl2.5Potent, but slightly less than 4-F.
44-CH₃8.9Moderate activity.
52-F22.4Decreased activity compared to 4-F.

Contribution of the 1-Methylguanidine Moiety to Molecular Recognition and Potency

The guanidine group is a powerful functional group in molecular recognition due to its unique structural and electronic properties. sci-hub.se When protonated under physiological conditions, the resulting guanidinium cation is planar, with the positive charge delocalized across all three nitrogen atoms through resonance. sci-hub.se This delocalization allows it to act as a multidentate hydrogen bond donor, forming strong, charge-assisted hydrogen bonds with negatively charged groups like carboxylates and phosphates found in biological targets. sci-hub.se

The addition of a methyl group at the N1 position, creating the 1-methylguanidine moiety, modulates these properties in several ways:

Basicity: The methyl group is weakly electron-donating, which can slightly increase the basicity (pKa) of the guanidine group, ensuring it remains protonated and positively charged at physiological pH.

Steric Influence: The methyl group introduces steric bulk, which can either enhance binding by promoting a specific conformation or hinder binding if it clashes with the target's surface. Its precise impact is highly dependent on the topology of the binding site.

Lipophilicity: The methyl group adds a small degree of lipophilicity, which can contribute to favorable hydrophobic interactions within the binding pocket.

Studies on simple guanidine alkyl derivatives have shown that the pattern of substitution is critical for activity. For example, in a study on norepinephrine (B1679862) release, guanidine and methylguanidine (B1195345) were found to be active, whereas N,N'-dimethylguanidine (with methyl groups on different nitrogen atoms) was inactive. nih.gov This demonstrates that the specific placement of alkyl groups on the guanidine core is crucial for maintaining the necessary interactions for biological effect. The 1-methylguanidine moiety in this compound is therefore a key contributor to molecular recognition, providing the primary electrostatic and hydrogen-bonding interactions, with the methyl group fine-tuning its steric and electronic profile. nih.gov

Strategic Modifications for Optimizing Compound Potency and Profile

Key optimization strategies for this scaffold include:

Modification of the Phenyl Ring:

Exploring Alternative Halogens: Replacing the 4-fluoro substituent with other halogens (Cl, Br, I) to probe the effect of size and polarizability on binding affinity.

Varying Electronic Properties: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -CF₃, -CN) at the para-position to modulate the electronic character of the ring and the pKa of the guanidine.

Positional Isomers: Moving the fluoro substituent to the ortho- or meta-positions to explore different binding orientations within the target pocket.

Alteration of the Guanidine Moiety:

Alkyl Group Variation: Replacing the 1-methyl group with larger alkyl chains (ethyl, propyl) or branched alkyl groups (isopropyl) to probe for additional hydrophobic interactions or steric constraints.

Cyclization: Incorporating the guanidine group into a cyclic structure, such as an 2-iminoimidazolidine, can restrict conformational flexibility. sci-hub.se This often leads to an increase in binding affinity and selectivity by reducing the entropic penalty of binding.

Introduction of Linkers:

Inserting a flexible or rigid linker (e.g., an aliphatic chain or a small ring system) between the phenyl ring and the guanidine moiety can optimize the distance and geometry between these two key binding fragments, potentially leading to enhanced interactions with the target. nih.gov

These modifications are typically pursued systematically to build a comprehensive SAR profile, which can then be used to design next-generation compounds with improved therapeutic potential. nih.gov

Correlating Computational Descriptors with Biological Activity in QSAR Models

QSAR models establish a mathematical relationship between a compound's biological activity and its calculated molecular properties, known as descriptors. researchgate.net For a series of guanidine derivatives, a QSAR model is built by first calculating a wide range of descriptors for each molecule and then using statistical methods, like multiple linear regression (MLR), to find the best correlation. openbioinformaticsjournal.com

The general form of a QSAR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are the values of the molecular descriptors and c₀, c₁, ... cₙ are coefficients determined by the statistical regression.

Common computational descriptors used in QSAR models for compounds like this compound include:

Physicochemical Descriptors: These describe bulk properties of the molecule.

LogP: A measure of lipophilicity, indicating how the compound partitions between an octanol (B41247) and water phase.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

pKa: Represents the acidity or basicity of a functional group.

Electronic Descriptors: These quantify the electronic properties of the molecule.

Dipole Moment: Measures the polarity of the molecule.

Partial Atomic Charges: Describe the electron distribution across the molecule.

HOMO/LUMO Energies: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which relate to the molecule's reactivity.

Steric Descriptors: These describe the size and shape of the molecule.

Topological Descriptors: Numerical values derived from the 2D graph representation of the molecule, which describe its size, shape, and degree of branching.

Once a statistically robust QSAR model is developed and validated, it serves as a powerful predictive tool. nih.gov It can be used to estimate the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov This computational pre-screening significantly accelerates the drug discovery process.

Table 2: Common Descriptors in QSAR Models
Descriptor ClassDescriptor ExampleProperty Represented
PhysicochemicalLogPLipophilicity and membrane permeability.
Molar Refractivity (MR)Molecular volume and polarizability.
ElectronicDipole MomentMolecular polarity.
HOMO/LUMO EnergyElectron-donating/accepting ability.
StericVan der Waals VolumeSize and shape of the molecule.
TopologicalWiener IndexMolecular branching and compactness.

Investigation of Molecular Mechanisms and Biological Target Interactions

Identification and Validation of Specific Biological Targets

To identify the biological targets of 3-(4-Fluorophenyl)-1-methylguanidine, a comprehensive screening approach would be required. This would involve a battery of in vitro assays against a wide range of potential molecular targets.

Receptor Binding Assays and Affinity Characterization

Receptor binding assays are crucial to determine if this compound interacts with specific receptors and to quantify the affinity of this interaction. These assays typically involve incubating the compound with cell membranes or purified receptors that express the target of interest, along with a radiolabeled ligand that is known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined.

A hypothetical screening panel could include, but would not be limited to, receptors known to interact with guanidine-containing compounds, such as:

N-methyl-D-aspartate (NMDA) receptors: Given that some diarylguanidines are known to interact with the NMDA receptor ion channel, assessing the binding of this compound to various NMDA receptor subtypes would be a logical starting point.

Sigma receptors (σ1 and σ2): These receptors are known to bind a wide variety of compounds, including some guanidine (B92328) derivatives.

Adrenergic receptors (α and β subtypes): The guanidinium (B1211019) group is a common pharmacophore in ligands for these receptors.

Imidazoline receptors (I1, I2, I3): These receptors recognize ligands with a guanidine-like moiety.

The results of such assays would be presented in a table format, detailing the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for each receptor tested.

Hypothetical Receptor Binding Affinity Data

Receptor Target Binding Affinity (Ki, nM)
NMDA (GluN2A) Data not available
NMDA (GluN2B) Data not available
Sigma-1 (σ1) Data not available
Sigma-2 (σ2) Data not available
Alpha-2A Adrenergic Data not available

Enzyme Activity Modulation and Inhibition Studies

To investigate whether this compound affects the activity of specific enzymes, a series of enzyme inhibition or activation assays would be necessary. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound.

Potential enzyme targets could include:

Nitric Oxide Synthase (NOS): Some guanidino compounds are known to inhibit NOS isoforms (nNOS, eNOS, iNOS).

Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a target for some drugs containing basic functional groups.

Kinases and Phosphatases: A broad panel of these enzymes would help to identify any potential off-target effects.

The results would be quantified as IC50 or EC50 values, indicating the concentration of the compound required to inhibit or activate the enzyme by 50%.

Hypothetical Enzyme Inhibition Data

Enzyme Target Inhibition Constant (IC50, µM)
neuronal NOS (nNOS) Data not available
endothelial NOS (eNOS) Data not available
inducible NOS (iNOS) Data not available

Transporter Interaction and Uptake Mechanism Analyses

Investigating the interaction of this compound with membrane transporters is essential to understand its absorption, distribution, and excretion. This can be studied using cell lines that overexpress specific transporters.

Key transporter families to investigate would include:

Solute Carrier (SLC) transporters: Such as organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), which are responsible for the transport of many cationic drugs.

ATP-Binding Cassette (ABC) transporters: Including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are involved in drug efflux.

These studies would determine if the compound is a substrate or an inhibitor of these transporters, providing insights into potential drug-drug interactions and its pharmacokinetic profile.

Hypothetical Transporter Interaction Data

Transporter Substrate (Yes/No) Inhibitor (IC50, µM)
OCT2 Data not available Data not available
MATE1 Data not available Data not available

Elucidation of Binding Modes and Interaction Dynamics

Once a specific biological target is identified, computational and experimental methods would be employed to understand how this compound binds to it.

Molecular Docking: This computational technique would predict the preferred binding pose of the compound within the active site of the target protein. It would highlight potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): If the compound forms a stable complex with the target protein, these techniques could provide a high-resolution structure of the complex, definitively showing the binding mode.

Molecular Dynamics (MD) Simulations: These simulations would provide insights into the dynamic behavior of the compound-target complex over time, revealing the stability of the interaction and the role of conformational changes.

Mechanistic Insights into this compound's Action at a Molecular Level

Following the identification of a primary target and its binding mode, further studies would be needed to elucidate the downstream molecular consequences of this interaction. This could involve:

Cell-based functional assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of its target.

Signaling pathway analysis: Using techniques like Western blotting or reporter gene assays to investigate the effect of the compound on intracellular signaling cascades.

Application of Proteomics and Chemical Biology Tools for Target Deconvolution

In the absence of a clear hypothesis about the biological target, unbiased approaches like proteomics and chemical biology can be employed.

Affinity Chromatography-Mass Spectrometry: The compound could be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

Chemical Probes: A version of this compound could be synthesized with a photoreactive group and a tag. This probe would be introduced to cells, and upon photoactivation, it would covalently bind to its target. The tagged protein could then be isolated and identified.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

These advanced techniques would provide a global view of the potential protein targets of this compound, paving the way for more detailed mechanistic studies.

Prospective Research Avenues and Role As a Chemical Probe

Design and Synthesis of 3-(4-Fluorophenyl)-1-methylguanidine Derivatives as Chemical Probes

The development of chemical probes is crucial for elucidating the function of proteins and understanding disease mechanisms. This compound serves as a promising scaffold for the design of such probes due to the reactive nature of the guanidine (B92328) group and the potential for the fluorophenyl moiety to engage in specific interactions with biological targets.

The design of derivatives would focus on introducing functionalities that allow for the detection and isolation of binding partners. This could include the incorporation of:

Reporter Tags: Fluorophores or biotin tags could be appended to the core structure to enable visualization and affinity purification of target proteins.

Photoaffinity Labels: Groups such as benzophenones or aryl azides could be integrated to allow for covalent cross-linking to target proteins upon photoactivation, facilitating their identification.

Click Chemistry Handles: Terminal alkynes or azides could be introduced to enable rapid and specific ligation with reporter molecules or for immobilization on solid supports.

The synthesis of these derivatives would likely involve multi-step sequences, starting from commercially available 4-fluoroaniline (B128567) and N-methylamine. A potential synthetic approach could involve the reaction of 4-fluoroaniline with a protected N-methylcyanamide, followed by deprotection to yield the target guanidine. Subsequent functionalization at either the phenyl ring or the guanidine nitrogen atoms would provide the desired chemical probes. Novel synthetic methods for substituted guanidines, such as transition-metal-catalyzed guanylation reactions, could also be explored to improve efficiency and access a wider range of derivatives rsc.org.

Table 1: Potential Chemical Probes Derived from this compound

Probe TypeFunctional GroupPotential Application
Fluorescent ProbeAppended Fluorophore (e.g., FITC, Rhodamine)Visualization of target localization in cells
Affinity ProbeBiotin TagPull-down and identification of binding partners
Photoaffinity ProbeBenzophenone or Aryl AzideCovalent labeling and identification of target proteins
Clickable ProbeAlkyne or Azide HandleVersatile functionalization via click chemistry

Exploration of the Compound as a Lead Structure for Mechanistic Biology Research

Lead compounds are starting points for the development of new drugs and chemical tools to study biological systems technologynetworks.com. The guanidine functional group is a common motif in many biologically active molecules and approved drugs, owing to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors nih.govresearchgate.netconsensus.appmdpi.comscienceopen.com. The presence of the 4-fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties.

As a lead structure, this compound could be systematically modified to probe structure-activity relationships (SAR). This would involve synthesizing a library of analogues with variations at different positions of the molecule:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring could modulate electronic properties and steric interactions with the target.

Modification of the Guanidine Group: Altering the substitution pattern on the guanidine nitrogen atoms could influence basicity and hydrogen bonding capacity.

Introduction of Conformational Constraints: Incorporating the guanidine moiety into a cyclic system could restrict conformational flexibility and potentially increase binding affinity and selectivity.

By evaluating the biological activity of these analogues, researchers can gain insights into the molecular interactions that govern the compound's mechanism of action. This information is invaluable for designing more potent and selective modulators of a specific biological pathway. Mechanistic studies could involve a variety of techniques, including enzymatic assays, cell-based assays, and biophysical methods, to identify the molecular target and elucidate how the compound affects its function nih.gov.

Integration of Novel Synthetic Strategies for Accessing Chemically Diverse Analogues

To fully explore the potential of this compound as a lead structure, efficient and versatile synthetic methods are required to generate a diverse range of analogues. Traditional methods for guanidine synthesis can sometimes be harsh and may not be compatible with sensitive functional groups. Therefore, the integration of modern synthetic strategies is crucial.

Recent advances in organic synthesis offer several powerful tools for the preparation of substituted guanidines rsc.orgorganic-chemistry.org:

Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl guanidines rsc.org.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for certain chemical transformations, facilitating the rapid synthesis of compound libraries.

Combinatorial Chemistry: Solid-phase synthesis and other combinatorial techniques can be employed to generate large libraries of guanidine derivatives for high-throughput screening.

By leveraging these innovative synthetic approaches, chemists can rapidly access a wide chemical space around the this compound scaffold, increasing the probability of discovering compounds with desired biological activities.

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Target Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties preprints.orgnih.govfrontiersin.orgnih.govmdpi.com. These computational tools can be applied to accelerate the discovery and optimization of compounds based on the this compound scaffold.

Key applications of AI and ML in this context include:

Virtual Screening: ML models can be trained on existing data to predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries to identify promising candidates for synthesis and testing preprints.org.

De Novo Design: Generative models can design novel molecules with desired properties, such as high predicted activity and favorable pharmacokinetic profiles, providing new starting points for drug discovery programs.

Target Prediction: By analyzing the chemical structure of this compound and its analogues, AI algorithms can predict their potential biological targets, helping to elucidate their mechanism of action and identify potential off-target effects nih.govrsc.orgchemrxiv.orgscience.govchemrxiv.org.

Lead Optimization: AI can guide the optimization of lead compounds by predicting how structural modifications will affect their activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties preprints.orgfrontiersin.org.

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost associated with drug discovery and development, while increasing the likelihood of success.

Table 2: Application of AI/ML in the Development of this compound Analogues

AI/ML ApplicationDescriptionPotential Outcome
Virtual Screening In silico screening of compound libraries against a biological target.Identification of novel active compounds.
De Novo Design Generation of novel molecular structures with desired properties.Discovery of new chemical scaffolds.
Target Prediction Prediction of potential biological targets for a given compound.Elucidation of mechanism of action.
Lead Optimization Guiding the modification of a lead compound to improve its properties.Development of more potent and safer drug candidates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1-methylguanidine, and what key reaction parameters influence yield optimization?

  • Methodological Answer : Synthesis typically involves reacting 4-fluorophenyl-containing amine precursors with methylguanidine derivatives under basic conditions. For example, analogous guanidines are synthesized by combining substituted amines with activated guanidine precursors (e.g., cyanamide derivatives) in polar aprotic solvents like DMF or THF. Critical parameters include maintaining a reaction temperature of 60–80°C, using a 1:1.2 molar ratio of amine to guanidine precursor, and adding triethylamine to neutralize byproducts. Yields exceeding 65% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms the fluorophenyl substitution pattern (δ ~7.2–7.4 ppm for aromatic protons) and methyl group position (δ ~3.1 ppm for N–CH₃). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₈H₁₀FN₃: 167.086).
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL-2018/3) with Mo Kα radiation (λ = 0.71073 Å) resolves hydrogen-bonding networks and molecular geometry. Data collected at 100 K typically achieve R₁ < 0.05 .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives in neurological targets?

  • Methodological Answer :

Derivatization : Synthesize analogs with isotopic labels (e.g., ¹¹C or ¹⁸F at the methyl group) for PET imaging to track target engagement in vivo .

Binding Assays : Test derivatives against NMDA receptors using [³H]MK-801 displacement assays. Compare para-, meta-, and ortho-fluorophenyl analogs to map steric and electronic effects.

Pharmacokinetics : Assess blood-brain barrier permeability via in situ rat brain perfusion models, correlating logP values (measured via HPLC) with uptake efficiency .

Q. What methodological approaches can resolve contradictions in reported biological activity data across different experimental models?

  • Methodological Answer :

  • Standardization : Use identical assay conditions (pH 7.4, 1% DMSO) and cell lines (e.g., HEK293T with stable GluN1/GluN2B expression) to minimize variability.
  • Orthogonal Validation : Confirm target engagement via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA).
  • Purity Controls : Ensure compound purity (>98% via HPLC-MS) and exclude batch-dependent impurities by repeating assays with independently synthesized batches .

Q. How can computational chemistry predict the binding mode of this compound to ionotropic glutamate receptors?

  • Methodological Answer :

Docking : Use AutoDock Vina with receptor homology models (based on PDB: 6PUZ) to predict interactions with GluN1/2B subunits.

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50 ns, AMBER force field) to assess binding stability. Key interactions may include hydrogen bonds with Arg523 and π-stacking with Phe113.

QSAR : Develop models using descriptors like polar surface area and dipole moment to prioritize analogs with enhanced affinity .

Methodological Notes

  • Data Analysis : For crystallographic refinement, use Olex2 or WinGX with SHELX to resolve disorder in the fluorophenyl ring .
  • Contradiction Mitigation : When SAR data conflicts with computational predictions, validate via alanine scanning mutagenesis of predicted binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.